Lutetium (Lu) Sputtering Targets

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lutetium is a silvery-white rare-earth metal and the last element in the lanthanide series. It has an atomic number of 71 and is symbolized as Lu. Lutetium is not particularly abundant in nature but is more common in the earth’s crust than silver. It is primarily found in association with the yttrium element. Lutetium sputtering targets are used in various deposition processes, including semiconductor deposition, chemical vapor deposition (CVD), and physical vapor deposition (PVD) for display and optical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Lutetium sputtering targets are typically produced by high-temperature reduction of lutetium oxide (Lu₂O₃) with calcium or other reducing agents. The reduction process is carried out in a vacuum or inert atmosphere to prevent oxidation. The resulting lutetium metal is then purified through distillation or zone refining to achieve high purity levels required for sputtering targets .

Industrial Production Methods: In industrial settings, lutetium sputtering targets are manufactured by melting high-purity lutetium metal and casting it into the desired shape. The cast metal is then machined to precise dimensions and bonded to a backing plate if necessary. The final product is characterized by its high density and small average grain size, which are crucial for efficient sputtering processes .

Análisis De Reacciones Químicas

Types of Reactions: Lutetium primarily exhibits the +3 oxidation state in its compounds. It undergoes various chemical reactions, including:

Oxidation: Lutetium reacts with oxygen to form lutetium oxide (Lu₂O₃).

Reduction: Lutetium can be reduced from its oxide form using reducing agents like calcium.

Substitution: Lutetium can form various compounds by substituting other elements in chemical reactions.

Common Reagents and Conditions:

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Calcium or other strong reducing agents in a vacuum or inert atmosphere.

Substitution: Various halogens and other reactive elements under controlled conditions.

Major Products:

Lutetium Oxide (Lu₂O₃): Formed by oxidation.

Lutetium Halides: Formed by substitution reactions with halogens.

Aplicaciones Científicas De Investigación

Lutetium sputtering targets have a wide range of applications in scientific research:

Chemistry: Used in the synthesis of high-purity lutetium compounds and catalysts for various chemical reactions.

Biology and Medicine: Lutetium-177, a radioactive isotope, is used in targeted radiotherapy for treating certain types of cancer. .

Industry: Utilized in the production of thin films for semiconductors, LED devices, and photovoltaic cells.

Mecanismo De Acción

The mechanism of action of lutetium compounds, particularly lutetium-177, involves targeting specific molecular pathways. In medical applications, lutetium-177 is conjugated with peptides that bind to specific receptors on tumor cells. Once bound, the radioactive lutetium delivers beta radiation to the tumor cells, causing DNA damage and cell death. This targeted approach minimizes damage to surrounding healthy tissues .

Comparación Con Compuestos Similares

Lutetium shares similarities with other lanthanides but also has unique properties:

Similar Compounds: Lanthanum, cerium, and ytterbium are some of the lanthanides with similar chemical properties.

Uniqueness: Lutetium has the highest density, melting point, and hardness among all lanthanides.

Lutetium sputtering targets stand out due to their high purity, density, and small grain size, making them indispensable in advanced technological applications.

Propiedades

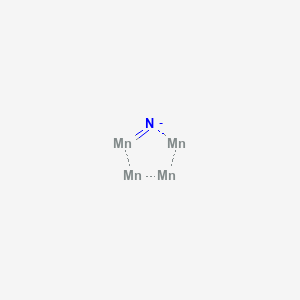

Fórmula molecular |

Mn4N- |

|---|---|

Peso molecular |

233.759 g/mol |

Nombre IUPAC |

azanidylidenemanganese;manganese |

InChI |

InChI=1S/4Mn.N/q;;;;-1 |

Clave InChI |

OHIWLJWDEUZUFQ-UHFFFAOYSA-N |

SMILES canónico |

[N-]=[Mn].[Mn].[Mn].[Mn] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile](/img/structure/B13831616.png)

![2-amino-N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13831619.png)

![2-[(1,1-Dioxo-2,3-dihydrothiophen-3-yl)amino]phenol](/img/structure/B13831665.png)